2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide, also known as N-(2-amino-2-oxoethyl)-2-phenyl-1,3-thiazole-4-carboxamide, is a synthetic compound belonging to the thiazole family. Its molecular formula is C12H11N3O2S, and it has a molecular weight of 261.30 g/mol. This compound features a thiazole ring, an amide group, and a phenyl ring, contributing to its unique structure and biological activities. It is characterized as a white crystalline solid with a melting point around 200°C and shows solubility in organic solvents like dimethyl sulfoxide and acetonitrile but limited solubility in water.
These reactions are influenced by the electronic properties of the thiazole ring and the substituents present on the phenyl group.
Research indicates that 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide exhibits significant biological activities:
The synthesis of 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide typically involves multi-step processes starting from simpler precursors. A common synthetic route includes:
Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .
The applications of 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide extend across various fields:
Interaction studies involving 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide focus on its binding affinity with biological targets:
Several compounds share structural similarities with 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | Contains a chlorine atom instead of a formamido group | Primarily targets DprE1 enzyme involved in Mycobacterium tuberculosis growth |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Features a bromine atom on the phenyl group | Different halogen substitution may affect biological activity |
| 5-(4-methylthiazol)-N-(4-methylphenyl)acetamide | Contains methyl substitutions on both the thiazole and phenyl rings | Alters solubility and potential interactions with biological targets |
The uniqueness of 2-[(2-phenyltihazol -4 - yl)formamido]acetamide lies in its specific substitution pattern that enhances its reactivity and biological efficacy compared to these similar compounds .